molecular formula C13H11N5O2 B2988853 methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate CAS No. 1021219-55-5

methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate

Cat. No. B2988853
CAS RN: 1021219-55-5
M. Wt: 269.264
InChI Key: IKONEVODAYWSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to exhibit various biological activities and are often used in medicinal chemistry .

Scientific Research Applications

Synthesis and Transformations in Heterocyclic Chemistry

Methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate and its derivatives are primarily used in the synthesis of various heterocyclic systems. These compounds serve as key reagents or intermediates in the preparation of multifunctional heterocyclic compounds like pyrroles, pyrimidines, pyridazines, and pyrazoles. For example, Stanovnik et al. (1990) used a related compound, methyl 2-benzoylamino-3-dimethylaminopropenoate, to prepare derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and other fused pyrimidinones (Stanovnik et al., 1990). Similarly, Pizzioli et al. (1998) reported the use of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate for the preparation of polyfunctional heterocyclic systems (Pizzioli et al., 1998).

Antimicrobial and Antitumor Activities

Some derivatives of methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate have been studied for their biological activities. Titi et al. (2020) investigated the antimicrobial and antitumor activities of pyrazole derivatives, including compounds related to methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate (Titi et al., 2020). Khobragade et al. (2010) synthesized pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and evaluated their antibacterial and antifungal activities (Khobragade et al., 2010).

Novel Drug Design

Research into derivatives of methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate has also contributed to the design of novel drug candidates. For instance, Verhoest et al. (2012) described the design and discovery of a selective brain-penetrant PDE9A inhibitor, incorporating structural elements of pyrazolo[3,4-d]pyrimidin-4-one, for the treatment of cognitive disorders (Verhoest et al., 2012).

properties

IUPAC Name

methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-20-13(19)8-2-4-9(5-3-8)17-11-10-6-16-18-12(10)15-7-14-11/h2-7H,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKONEVODAYWSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate

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